molecular formula C16H19NO2 B4185200 N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide

N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide

Cat. No.: B4185200
M. Wt: 257.33 g/mol
InChI Key: YYAMJGZFQWKOLD-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide is a furan-2-carboxamide derivative featuring a 5-methyl substituent on the furan ring and a 2-(butan-2-yl)phenyl group attached via the amide nitrogen. Its structure combines a lipophilic branched alkyl chain (butan-2-yl) with a polar carboxamide group, balancing solubility and membrane permeability.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-11(2)13-7-5-6-8-14(13)17-16(18)15-10-9-12(3)19-15/h5-11H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAMJGZFQWKOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests. This mechanism is similar to that of other carbamate insecticides.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide and analogs:

Compound Name Core Structure Substituents Molecular Weight (Da) LogP Key Functional Groups
Target Compound Furan-2-carboxamide 5-methyl (furan); 2-(butan-2-yl)phenyl (amide) ~285 (estimated) ~3.8† Carboxamide, alkyl, aromatic
N-(4-morpholinosulfonylphenyl)-5-methylfuran-2-carboxamide (28) Furan-2-carboxamide 5-methyl (furan); 4-(morpholinosulfonyl)phenyl (amide) Not reported ~2.0† Sulfonamide, morpholine
HC-030031 Acetamide 2,6-dioxopurinyl; 4-(propan-2-yl)phenyl Not reported ~3.0† Acetamide, purinone, alkyl
CHEM-5861528 Acetamide 2,6-dioxopurinyl; 4-(butan-2-yl)phenyl Not reported ~3.5† Acetamide, purinone, alkyl
N-(butan-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide Furan-2-carboxamide 5-[(2-methylphenoxy)methyl] (furan); butan-2-yl (amide) 287 3.4 Ether, carboxamide, alkyl

Notes:

  • †Estimated using substituent contributions (e.g., sulfonamide reduces LogP; alkyl chains increase it).
  • The target compound’s butan-2-yl group enhances lipophilicity compared to sulfonamide-containing analogs (e.g., compound 28), favoring membrane permeability.
(a) TRPA1 Inhibition Potential
  • HC-030031 and CHEM-5861528 : These acetamide derivatives with 4-(propan-2-yl)phenyl or 4-(butan-2-yl)phenyl groups inhibit TRPA1 channels (IC50: 4–10 μM) . The butan-2-yl substituent in CHEM-5861528 may improve target binding due to increased hydrophobicity.
  • However, replacing acetamide with furan-carboxamide may alter potency or selectivity due to differences in hydrogen-bonding capacity and steric effects.
(b) Apoptotic Pathway Activation
  • Compound 28 : A sulfonamide-furan-carboxamide analog activates the CHOP apoptotic pathway, likely due to the electron-withdrawing sulfonamide enhancing protein binding . The target compound’s lack of a sulfonamide group may reduce this activity but improve pharmacokinetics (e.g., oral bioavailability).
(c) Physicochemical Implications
  • Hydrogen-Bonding: The furan-carboxamide’s carbonyl and NH groups provide hydrogen-bonding sites, contrasting with HC-030031’s purinone ring, which offers additional acceptor sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide
Reactant of Route 2
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N-[2-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide

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